molecular formula C5H5NO4 B7967812 4-Methoxyisoxazole-3-carboxylic acid

4-Methoxyisoxazole-3-carboxylic acid

Cat. No.: B7967812
M. Wt: 143.10 g/mol
InChI Key: LWHSJNMPSLHWOX-UHFFFAOYSA-N
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Description

4-Methoxyisoxazole-3-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 4-Hydroxy-1,2-oxazole-3-carboxylic acid.

    Reduction: 4-Methoxy-1,2-oxazole-3-carboxamide.

    Substitution: 4-Amino-1,2-oxazole-3-carboxylic acid derivatives.

Scientific Research Applications

4-Methoxyisoxazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methoxyisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • 4-Hydroxy-1,2-oxazole-3-carboxylic acid
  • 4-Amino-1,2-oxazole-3-carboxylic acid
  • 4-Methyl-1,2-oxazole-3-carboxylic acid

Comparison: 4-Methoxyisoxazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its hydroxyl or amino analogs, the methoxy group can provide different electronic and steric effects, potentially leading to varied biological activities and synthetic applications.

Properties

IUPAC Name

4-methoxy-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-9-3-2-10-6-4(3)5(7)8/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHSJNMPSLHWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CON=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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